

Physicochemical Properties of 2-Methylcyclobutane-1-carboxylic Acid: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	2-Methylcyclobutane-1-carboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methylcyclobutane-1-carboxylic acid** (CAS No: 42185-61-5). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Data

2-Methylcyclobutane-1-carboxylic acid is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that while some experimental data for this specific molecule is limited, reliable estimates can be derived from its parent compound, cyclobutanecarboxylic acid, due to the minor structural impact of a single methyl group.



Property	Value	Data Type	Source(s)
Molecular Formula	C6H10O2		[2]
Molecular Weight	114.14 g/mol		[2]
IUPAC Name	2-methylcyclobutane- 1-carboxylic acid		[2]
SMILES	CC1CCC1C(=O)O		[2]
InChI Key	ZQUWTFVQYAVBJZ- UHFFFAOYSA-N		[2]
Appearance	Colorless liquid	Experimental	[1]
Boiling Point	194.0 ± 8.0 °C (at 760 mmHg)	Predicted	[3]
~195 °C	Estimated (from Cyclobutanecarboxylic acid)	[4][5][6]	
Melting Point	Not Applicable (Liquid at STP)		[7]
Density	~1.047 g/mL (at 25 °C)	Estimated (from Cyclobutanecarboxylic acid)	[4][5][6]
рКа	~4.79 (at 25 °C)	Estimated (from Cyclobutanecarboxylic acid)	[4][5][6]
logP (XLogP3-AA)	1.2	Computed	[2]
Water Solubility	Slightly soluble	Qualitative (based on parent compound and chain length)	[4][8][9][10][11]
Refractive Index	~1.444 (n20/D)	Estimated (from Cyclobutanecarboxylic acid)	[4][5][6]



Hydrogen Bond Donor Count	1	Computed	[2]
Hydrogen Bond Acceptor Count	2	Computed	[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols applicable to **2-Methylcyclobutane-1-carboxylic acid**.

Determination of Boiling Point (Micro Method)

The boiling point is a fundamental physical property used to characterize a liquid. The micro boiling point or Thiele tube method is suitable for small sample volumes.

Methodology:

- Sample Preparation: A small volume (a few milliliters) of 2-Methylcyclobutane-1-carboxylic acid is placed into a small fusion or test tube.[10]
- Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[10]
- Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level
 with the thermometer bulb. This assembly is then placed into a Thiele tube or an oil bath,
 which allows for uniform heating.[8]
- Heating: The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]
- Observation: Heating is discontinued once a steady stream of bubbles is observed. The liquid will begin to cool.
- Boiling Point Recording: The temperature at which the stream of bubbles stops and the liquid
 just begins to enter the capillary tube is recorded as the boiling point.[8]



Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical measure of a compound's acidity in solution. Potentiometric titration is a highly accurate method for its determination.[6]

Methodology:

- System Calibration: The pH meter and electrode are calibrated using standard buffer solutions (typically at pH 4, 7, and 10) to ensure accurate pH measurements.[12]
- Sample Preparation: A precise quantity of 2-Methylcyclobutane-1-carboxylic acid is
 dissolved in deionized water or a suitable co-solvent to create a solution of known
 concentration (e.g., 1 mM).[5][12] The ionic strength of the solution is kept constant by
 adding a neutral salt like KCI.[12]
- Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.[5]
- Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has passed the equivalence point and stabilized at a high value.[12]
- Data Analysis: The collected data (pH vs. volume of titrant added) is plotted. The equivalence point is identified from the steepest part of the titration curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point.[6]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for logP determination.

Methodology:

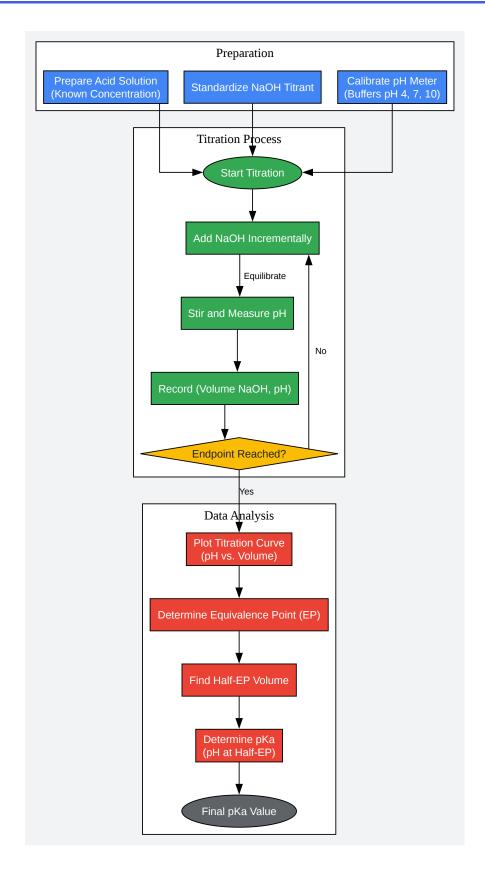


- Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a pH 7.4 phosphate buffer for logD), are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[13][14]
- Sample Addition: A known amount of **2-Methylcyclobutane-1-carboxylic acid** is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
- Partitioning: The two phases are combined in a flask or tube in a known volume ratio. The
 mixture is then agitated (shaken) vigorously for a set period to allow the compound to
 partition between the two layers until equilibrium is reached.[11][15]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.[15]
- Quantification: A sample is carefully taken from each phase. The concentration of the
 compound in both the n-octanol and the aqueous layer is determined using an appropriate
 analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).[11]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[14]

Visualizations

The following diagrams illustrate key experimental workflows for characterizing **2-Methylcyclobutane-1-carboxylic acid**.





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Workflow for pKa Determination by Potentiometric Titration.



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